2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride
Overview
Description
2-Ethyl-2,7-diazaspiro[44]nonane-1,3-dione hydrochloride is a chemical compound with the molecular formula C9H18N2O2·HCl It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biological assays to study protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is unique due to its specific structural features and potential applications. Similar compounds include other spirocyclic derivatives, such as 1,6-Dioxaspiro[4.4]nonane-2,7-dione and various substituted spirocyclic amines. These compounds share the spirocyclic core but differ in their substituents and functional groups, leading to different chemical and biological properties.
List of Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione
2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride
2-Propyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride
This detailed overview provides a comprehensive understanding of 2-Ethyl-2,7-diazaspiro[44]nonane-1,3-dione hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-11-7(12)5-9(8(11)13)3-4-10-6-9;/h10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYYBZQOLBPEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2(C1=O)CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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